

# A Comparative Guide to Machine Learning Algorithms for Reservoir Property Prediction

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For researchers, scientists, and professionals in geological sciences and hydrocarbon exploration, the application of machine learning (ML) in predicting subsurface reservoir properties offers a transformative approach to characterizing complex geological formations. This guide provides a comprehensive benchmark of commonly employed ML algorithms for predicting critical reservoir parameters such as porosity and permeability, supported by experimental data from recent studies.

The shift towards data-driven methodologies in reservoir characterization is driven by the increasing availability of vast and complex datasets from well logs, seismic surveys, and core analyses.<sup>[1][2]</sup> Machine learning models excel at identifying intricate non-linear relationships within these datasets, often leading to more accurate and efficient predictions compared to traditional empirical methods.<sup>[2][3][4]</sup> This guide will delve into the performance of several key algorithms, their experimental setups, and the logical workflows involved in their application.

## Performance Benchmark of Machine Learning Algorithms

The predictive performance of various machine learning algorithms is a critical factor in their selection for reservoir characterization tasks. The following tables summarize the quantitative performance of different models in predicting porosity and permeability, based on metrics such as the coefficient of determination ( $R^2$ ), root mean square error (RMSE), and mean absolute error (MAE).

## Porosity Prediction

Machine Learning Algorithm	R <sup>2</sup>	RMSE	MAE	Reference
Artificial Neural Network (ANN)	0.988	0.068	-	<a href="#">[4]</a>
Fuzzy Logic (FL)	0.955	0.02	-	<a href="#">[4]</a>
Multiple Linear Regression (MLR)	0.94	0.06	-	<a href="#">[4]</a>
Random Forest	0.75	0.118	0.0028	<a href="#">[5]</a>
Light Gradient Boosting Machine (LightGBM)	Highest Accuracy	Shortest Runtime	-	<a href="#">[6]</a>
Extreme Gradient Boosting (XGBoost)	-	-	-	<a href="#">[6]</a>
Categorical Boosting (CatBoost)	-	-	-	<a href="#">[6]</a>
Multilayer Perceptron (MLP)	-	-	-	<a href="#">[6]</a>
Convolutional Neural Network (CNN)	-	-	-	<a href="#">[6]</a>

## Permeability Prediction

Machine Learning Algorithm	R <sup>2</sup>	RMSE	Reference
Random Forest	0.9236	117.29	<a href="#">[7]</a>
Gradient Boosting	0.799	-	<a href="#">[7]</a>
Support Vector Machine (SVM)	0.97	0.38	<a href="#">[8]</a>
Decision Tree (DT)	0.96	0.44	<a href="#">[8]</a>
Extreme Learning Machine (ELM)	0.94	0.06	<a href="#">[9]</a>
Multi-Resolution Graph-based Clustering (MRGC)	0.98	0.09	<a href="#">[9]</a>

## Experimental Protocols

The successful application of machine learning models in reservoir property prediction is contingent on a well-defined experimental protocol. The methodologies cited in the reviewed literature generally follow a standardized workflow.

A typical experimental protocol involves:

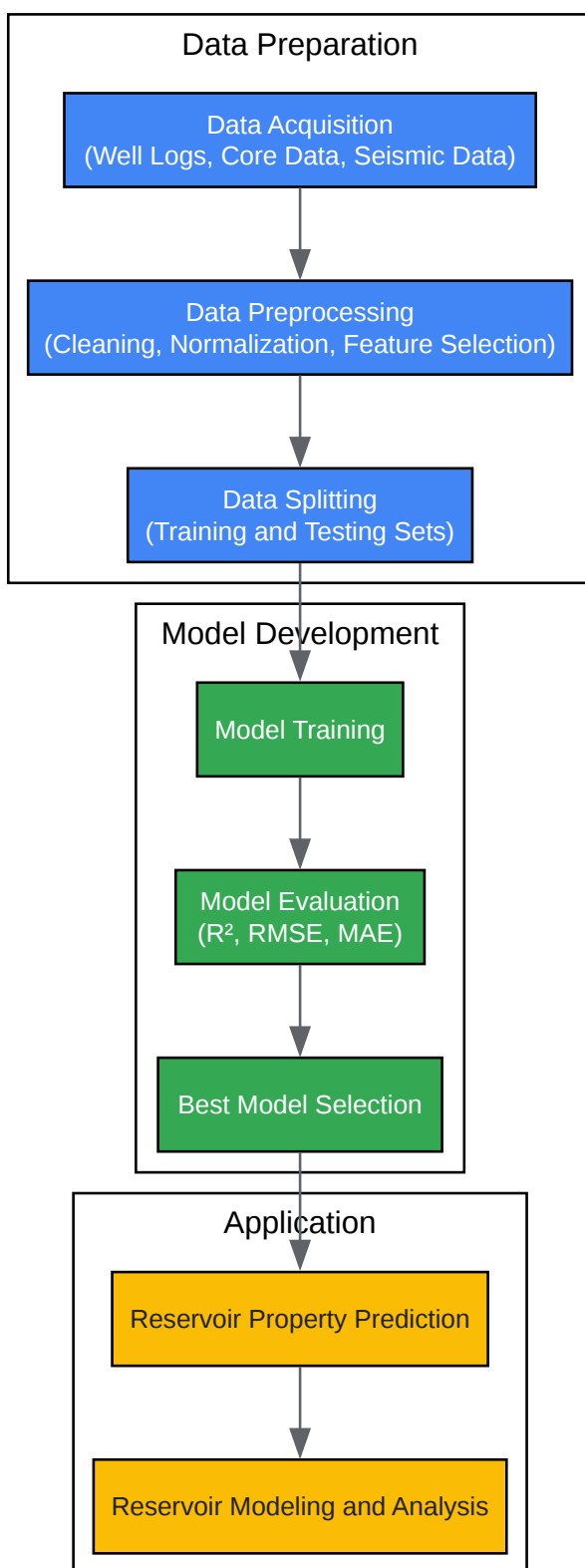
- **Data Acquisition and Preprocessing:** This initial and critical phase involves gathering relevant data, which often includes well logs (such as gamma ray, density, neutron porosity, and sonic logs), core data, and seismic data.[\[4\]](#) Publicly available datasets, such as the Volve field dataset released by Equinor and data from the Kansas Geological Survey, serve as valuable resources for training and testing models.[\[10\]](#) Preprocessing steps include data cleaning to handle missing values and outliers, normalization or standardization to scale the data, and feature selection to identify the most influential parameters for prediction.
- **Model Training:** The preprocessed dataset is partitioned into training and testing sets. The training set is used to train the machine learning models. During this phase, the model learns the underlying patterns and relationships between the input features (e.g., well log data) and the target reservoir property (e.g., porosity or permeability). For some models, such as

Artificial Neural Networks, this involves adjusting the weights and biases of the network through backpropagation.[4]

- **Model Evaluation and Validation:** The performance of the trained models is then evaluated on the unseen testing set. Key performance metrics such as  $R^2$ , RMSE, and MAE are calculated to assess the accuracy and reliability of the predictions.[5][7][8] Cross-validation techniques are often employed to ensure the robustness and generalizability of the models. [6]
- **Prediction and Application:** Once a model demonstrates satisfactory performance, it can be used to predict reservoir properties in new, uncored wells or across an entire reservoir volume using seismic data.[6] These predictions are crucial for building accurate reservoir models, estimating hydrocarbon reserves, and optimizing production strategies.[11]

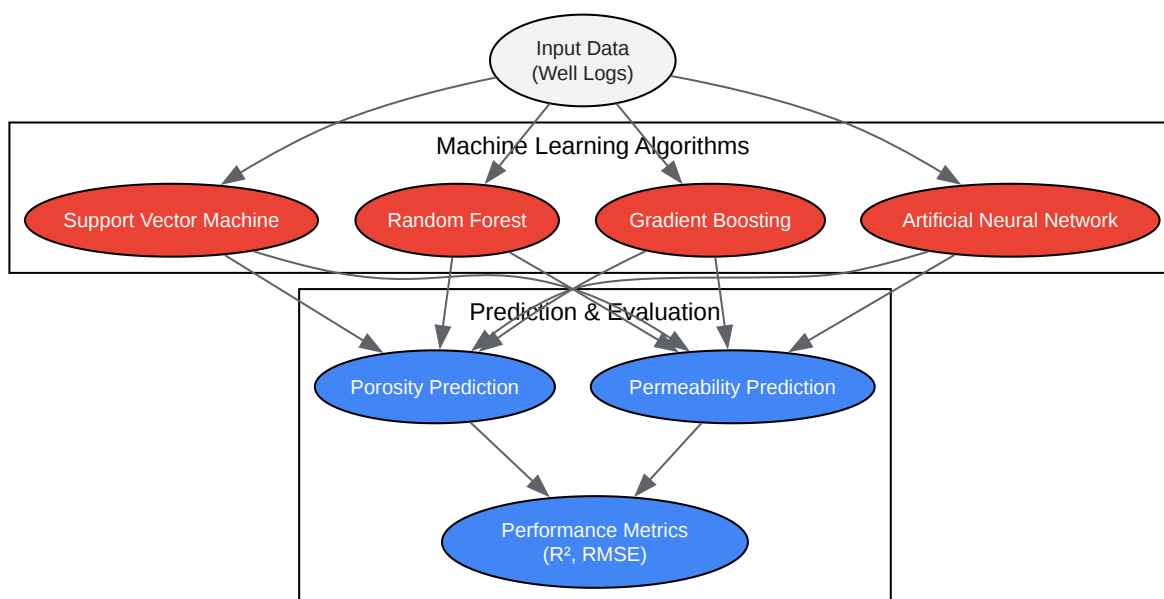
## Visualization of Workflows and Model Relationships

To better illustrate the processes involved in benchmarking machine learning algorithms for reservoir property prediction, the following diagrams, created using the DOT language, outline the key workflows and logical relationships.



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Caption: A generalized workflow for machine learning-based reservoir property prediction.



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Caption: Logical relationship for comparing different machine learning models.

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